n-[2-(4-Acetylphenyl)ethyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-acetylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)12-5-3-11(4-6-12)7-8-13-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPMMSVYHPAOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945969 | |
| Record name | N-[2-(4-Acetylphenyl)ethyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23279-64-3 | |
| Record name | NSC41639 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-(4-Acetylphenyl)ethyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 4 Acetylphenyl Ethyl Acetamide and Its Derivatives
Established Synthetic Pathways for Acetamide (B32628) Moiety Formation
The final step in the synthesis of N-[2-(4-acetylphenyl)ethyl]acetamide, or a closely related intermediate, is typically the formation of the acetamide group. This is achieved by acylating the primary amine of a 4-acetylphenethylamine precursor. Two primary methods are prevalent for this transformation: direct acetylation and amide coupling reactions.
Direct Acetylation Procedures
Direct acetylation is a straightforward and widely used method for converting primary amines to their corresponding acetamides. This typically involves reacting the amine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. libretexts.orgmdpi.com
The reaction of a phenylethylamine derivative with acetic anhydride is a common approach. prepchem.com For instance, (R)-(+)-1-phenylethylamine can be acetylated by the dropwise addition of acetic anhydride in a solvent like chloroform (B151607) under ice-cooling conditions. prepchem.com Similarly, 2-phenylethylamine can be acetylated with acetic anhydride to protect the amino group, forming N-phenethylacetamide as an intermediate in a multi-step synthesis. The reaction can also be performed under solvent-free conditions at a moderate temperature (e.g., 60 °C), providing high conversion and selectivity. mdpi.com
Alternatively, acetyl chloride can be used. The reaction between phenylamine and ethanoyl chloride (acetyl chloride) readily produces N-phenylethanamide. libretexts.org This method is highly effective but often generates hydrochloride salts as byproducts.
Table 1: Comparison of Direct Acetylation Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acetic Anhydride | Room temperature or gentle heating (e.g., 60 °C); can be run with or without solvent (e.g., chloroform). mdpi.comprepchem.com | Readily available, less corrosive than acyl chlorides, byproduct (acetic acid) is easily removed. | May require heating for less reactive amines. libretexts.org |
Amide Coupling Reactions
Amide coupling reactions offer a milder and more versatile alternative to direct acetylation, particularly for complex or sensitive substrates. These methods involve activating the carboxylic acid (acetic acid in this case) with a coupling agent, which then reacts with the amine to form the amide bond. commonorganicchemistry.com
A widely adopted protocol for challenging amide bond formations, such as with electron-deficient amines, utilizes a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov The reaction proceeds through the formation of a reactive HOBt ester, which is then converted to a highly reactive acyliminium ion by DMAP, facilitating the nucleophilic attack by the amine. nih.gov Acetonitrile and dichloromethane (B109758) are effective solvents for this transformation. nih.gov These coupling reagents are essential for achieving high yields, especially when dealing with unreactive amines or carboxylic acids. nih.gov
Table 2: Common Reagents for Amide Coupling
| Reagent Combination | Role | Typical Solvent |
|---|---|---|
| EDC / HOBt / DMAP | EDC: Carbodiimide coupling agent; HOBt: Additive to suppress side reactions and racemization; DMAP: Acyl transfer catalyst. nih.gov | Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂). nih.gov |
| TBTU / Lutidine | TBTU: Uronium-based coupling agent; Lutidine: Non-nucleophilic base. nih.gov | Dichloromethane (DCM). nih.gov |
Approaches for Constructing the Phenyl-Ethyl Linker
The synthesis of the core 4-acetylphenethylamine structure is a critical phase. This involves creating the two-carbon (ethylene) bridge attached to the substituted phenyl ring.
Ethylene (B1197577) Bridge Formation Strategies
Several strategies exist for constructing the phenethylamine (B48288) backbone. wikipedia.org A common industrial route involves the reaction of a substituted benzaldehyde (B42025) with a nitroalkane followed by reduction. For the target molecule, this would begin with 4-methoxybenzaldehyde, which reacts with nitromethane (B149229) in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid to yield 4-methoxy-beta-nitrostyrene. google.com The subsequent reduction of the nitro group and the double bond can be achieved using various reducing agents, such as activated zinc powder in hydrochloric acid, to furnish the desired phenylethylamine derivative. google.com
Another powerful method is the catalytic reduction of a substituted 1,3-oxazolidin-2-one. This approach can be performed using gaseous hydrogen with a palladium on carbon (Pd/C) catalyst, notably in the absence of a base like triethylamine, which simplifies purification. google.comgoogle.com
More advanced cross-coupling reactions have also been developed for assembling phenethylamine structures. These include:
Heck Reaction: Coupling of a phenyl ring with N-vinyloxazolone, followed by hydrogenation. wikipedia.org
Suzuki Cross-Coupling: Reaction of a boronic acid derivative with an appropriate partner. wikipedia.org
Friedel-Crafts Acylation: Using N-protected acyl chlorides on an activated aromatic ring. wikipedia.org
Synthesis of Key Precursors and Intermediates
The availability of suitably substituted starting materials is paramount. For the synthesis of this compound, a key precursor is a derivative of 4-aminoacetophenone or a related compound that can be converted into the 4-acetylphenethylamine core.
Preparation of 4-Aminoacetophenone Derivatives
4-Aminoacetophenone is a versatile intermediate used in the synthesis of various organic compounds. chemicalbook.com One innovative synthetic route starts from p-hydroxyacetophenone. chemicalbook.comgoogle.com The method involves a Williamson ether synthesis with a 2-halo-2-methyl propanamide, followed by a Smiles rearrangement under alkaline conditions to produce an N-(4-acetylphenyl)-2-hydroxy-2-methyl propionic acid amide intermediate. The final step is a hydrolysis reaction to yield 4-aminoacetophenone. chemicalbook.comgoogle.com This pathway is noted for its gentle reaction conditions and good yields, making it suitable for larger-scale production. google.com
An alternative approach begins with p-phenylenediamine. The synthesis involves a sequence of aniline (B41778) protection, amide formation, and deprotection to afford 4-amino-N-phenylacetamide intermediates, which can be further modified. nih.gov 4-Aminoacetophenone and its derivatives are also used as starting materials for synthesizing Schiff bases, azo dyes, and other biologically relevant molecules, indicating their accessibility through established chemical syntheses. researchgate.netnih.gov
Synthesis of Chloroacetamide and Cyanoacetamide Intermediates
The synthesis of chloroacetamide and cyanoacetamide intermediates of this compound is a critical step for further functionalization and the introduction of diverse chemical moieties. These intermediates are typically prepared from the parent amine, 2-(4-acetylphenyl)ethylamine.
The synthesis of N-[2-(4-acetylphenyl)ethyl]-2-chloroacetamide can be achieved through the chloroacetylation of 2-(4-acetylphenyl)ethylamine. This reaction is commonly carried out by treating the amine with chloroacetyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the amide. A general method for the chloroacetylation of amines involves the dropwise addition of chloroacetyl chloride to a cooled solution of the amine and triethylamine. prepchem.com
Similarly, N-[2-(4-acetylphenyl)ethyl]-2-cyanoacetamide can be synthesized by the cyanoacetylation of 2-(4-acetylphenyl)ethylamine. Various methods exist for cyanoacetylation of amines. One common approach is the direct condensation with cyanoacetic acid or its esters, such as ethyl cyanoacetate (B8463686). researchgate.net However, for less reactive amines, more potent cyanoacetylating agents like 1-cyanoacetyl-3,5-dimethylpyrazole may be employed to achieve higher yields and faster reaction times. rjpbcs.com The reaction of an amine with an alkyl cyanoacetate can be performed under various conditions, including heating or using a catalyst like sodium ethoxide. researchgate.net
The precursor, 2-(4-acetylphenyl)ethylamine, can be synthesized from 2-(4-nitrophenyl)ethylamine through the reduction of the nitro group. A common method for this reduction is catalytic hydrogenation using a catalyst such as Raney Nickel under a hydrogen atmosphere.
Derivatization Strategies and Analogue Synthesis
The this compound scaffold allows for extensive derivatization at several key positions, enabling the synthesis of a wide array of analogues with potentially diverse properties. These modifications can be broadly categorized into the incorporation of heterocyclic moieties, functionalization of the phenyl ring, and alterations to the ethyl linker and acetamide group.
Incorporation of Heterocyclic Moieties (e.g., Thiazole, Piperazine (B1678402), Pyrimidine (B1678525), Imidazole (B134444), Triazole, Chromene)
The chloroacetamide and cyanoacetamide intermediates are particularly useful for introducing heterocyclic systems.
Thiazole: Thiazole derivatives can be synthesized from N-(4-acetylphenyl)-2-cyanoacetamide by reacting it with α-halocarbonyl compounds. researchcommons.orgtsijournals.com For instance, condensation of the thiosemicarbazone derivative of N-(4-acetylphenyl)-2-cyanoacetamide with α-halocarbonyls yields 1,3-thiazole derivatives. researchcommons.org Another approach involves the reaction of N-phenylacetamide derivatives containing a thiourea (B124793) moiety with α-bromophenylethanone to form 4-arylthiazole moieties. nih.gov
Piperazine: While specific examples for the direct incorporation of piperazine into this compound were not found, general methods for synthesizing N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives involve the alkylation of phenylpiperazine with a suitable chloroacetamide precursor. nih.gov
Pyrimidine: Pyrimidine rings can be constructed from chalcones derived from N-(4-acetylphenyl)-2-chloroacetamide. These chalcones, when reacted with urea (B33335) in the presence of a base, can yield pyrimidine derivatives. researchgate.net Additionally, N-(4-acetylphenyl)-2-chloroacetamide has been used to synthesize N-aryl-2-((6-amino-4-hydroxypyrimidin-2-yl)thio)acetamide derivatives. uea.ac.uk
Imidazole: Imidazole derivatives can be synthesized from 2-((4-acetylphenyl)amino)-1-arylethan-1-ones, which can be prepared from 1-(4-aminophenyl)ethan-1-one and α-haloketones. nih.gov These intermediates can then be cyclized to form imidazole rings. nih.gov For example, novel imidazole derivatives have been synthesized from 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide. nih.gov
Triazole: 1,2,4-Triazole derivatives can be synthesized from N-substituted phenylacetamides. For example, 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazol-2-yl-2-sulfanyl acetamide derivatives have been synthesized by reacting the corresponding triazole thiol with substituted 2-bromoacetamides. nih.gov Another route involves the reaction of 5-amino-3-phenyl-1,2,4-triazole with 2-chloro-N-substituted phenylacetamides to yield N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamides. sphinxsai.com
Chromene: Chromene moieties have been incorporated into related structures. For example, N-(4-acetylphenyl)-2-cyanoacetamide can be reacted with phenolic aldehydes to yield 2-iminochromenes. researchcommons.orgtsijournals.com Furthermore, palladium-catalyzed coupling reactions on chromenone scaffolds provide a route to highly functionalized trifluoromethyl-heterocycles. nih.gov
Functionalization at the Phenyl Ring (e.g., Substitution Patterns, Electron-Donating/Withdrawing Groups)
Modification of the phenyl ring of this compound can be achieved by starting with appropriately substituted precursors. For example, the synthesis can begin with substituted 1-(4-aminophenyl)ethan-1-ones to introduce various functional groups onto the phenyl ring. The synthesis of N-(substituted phenyl)-2-chloroacetamides with various electron-donating and withdrawing groups such as methyl, methoxy (B1213986), chloro, bromo, fluoro, iodo, and cyano has been reported. nih.gov These substitutions can influence the electronic properties and biological activity of the final compounds. For instance, the presence of halogenated p-substituted phenyl rings has been shown to increase lipophilicity. nih.gov
Modification of the Ethyl Linker and Acetamide Group
Alterations to the ethyl linker and the acetamide group provide further avenues for creating structural diversity.
Ethyl Linker: Modifications to the ethyl linker are less commonly reported for this specific molecule. However, general synthetic strategies could involve starting with precursors that have different linker lengths or functionalities.
Acetamide Group: The acetamide group itself can be a site for modification. For instance, the hydrogen on the amide nitrogen can be substituted. The synthesis of N-aryl-debenzeyldonepezil analogues has been achieved through palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, which form a C-N bond at the amide nitrogen. nih.gov Additionally, the acetyl group can be replaced with other acyl groups to explore the impact of different substituents on the molecule's properties.
Catalytic Methodologies in this compound Synthesis
Catalytic methods, particularly those involving transition metals, play a significant role in modern organic synthesis by enabling efficient and selective bond formations.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions are powerful tools for the synthesis of complex molecules. While specific examples for the direct synthesis of this compound using these methods are not prevalent in the searched literature, the principles can be applied to its synthesis and derivatization.
The Buchwald-Hartwig cross-coupling reaction is a prominent palladium-catalyzed method for forming carbon-nitrogen bonds. nih.gov This reaction could be conceptually applied to the synthesis of this compound derivatives by coupling an aryl halide or triflate with 2-(4-acetylphenyl)ethylamine or its derivatives. This approach offers a versatile route to introduce a wide range of substituted aryl groups at the nitrogen atom. For example, this methodology has been successfully used in the synthesis of N-aryl-debenzeyldonepezil analogues, highlighting its potential for creating diverse libraries of N-aryl acetamides. nih.gov
Furthermore, palladium catalysis is instrumental in the functionalization of heterocyclic scaffolds that may be appended to the core this compound structure. For instance, Pd-catalyzed cross-coupling reactions on chromenone scaffolds have been used to synthesize highly functionalized derivatives. nih.gov
Advanced Spectroscopic and Structural Characterization of N 2 4 Acetylphenyl Ethyl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of N-[2-(4-Acetylphenyl)ethyl]acetamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, precise information about the chemical environment, connectivity, and stereochemistry of the molecule can be obtained.
The ¹H NMR spectrum of this compound provides detailed information about the number and types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.
In a typical ¹H NMR spectrum of the compound, the aromatic protons on the para-substituted benzene (B151609) ring appear as two distinct doublets in the downfield region, usually between 7.2 and 7.9 ppm. The integration of these signals corresponds to two protons each. The protons of the ethyl chain exhibit characteristic multiplets. The methylene (B1212753) group adjacent to the phenyl ring typically resonates at a chemical shift of approximately 2.9 ppm, while the methylene group attached to the amide nitrogen appears around 3.4 ppm. A singlet corresponding to the three protons of the acetyl group's methyl moiety is observed at a higher field, generally around 2.5 ppm. The amide proton (NH) usually presents as a broad singlet or triplet, with its chemical shift being solvent-dependent, often appearing around 5.8 ppm. The methyl protons of the acetamide (B32628) group are observed as a sharp singlet at approximately 1.9 ppm.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.88 | Doublet | 2H | Ar-H |
| ~7.30 | Doublet | 2H | Ar-H |
| ~5.82 | Triplet | 1H | NH |
| ~3.41 | Quartet | 2H | N-CH₂ |
| ~2.86 | Triplet | 2H | Ar-CH₂ |
| ~2.54 | Singlet | 3H | COCH₃ (acetyl) |
| ~1.87 | Singlet | 3H | NHCOCH₃ (acetamide) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the analysis.
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum by detailing the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.
The carbonyl carbon of the acetyl group is typically the most downfield signal, appearing around 197 ppm. The amide carbonyl carbon is also found in the downfield region, generally near 170 ppm. The aromatic carbons show a set of signals between 128 and 147 ppm, with the carbon attached to the acetyl group being the most deshielded among the ring carbons. The carbons of the ethyl chain resonate at approximately 41 ppm (for the carbon adjacent to the nitrogen) and 35 ppm (for the carbon adjacent to the aromatic ring). The methyl carbon of the acetyl group appears at a chemical shift of about 26 ppm, while the methyl carbon of the acetamide group is observed at a higher field, around 23 ppm.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~197.7 | C=O (acetyl) |
| ~169.9 | C=O (amide) |
| ~147.2 | Ar-C |
| ~135.9 | Ar-C |
| ~128.7 | Ar-CH |
| ~128.6 | Ar-CH |
| ~40.9 | N-CH₂ |
| ~35.0 | Ar-CH₂ |
| ~26.5 | COCH₃ (acetyl) |
| ~23.2 | NHCOCH₃ (acetamide) |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
While one-dimensional NMR provides significant structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental.
A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the ethyl chain by showing cross-peaks between the N-CH₂ and Ar-CH₂ protons. An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of the signals in both the ¹H and ¹³C NMR spectra. Although detailed research findings from 2D NMR studies on this compound are not extensively published, the application of these techniques is a standard approach for the structural confirmation of such molecules.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and to gain insight into the structure of a compound through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₁₂H₁₅NO₂, the expected monoisotopic mass is approximately 205.1103 g/mol .
In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as its protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 206.1176. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
The fragmentation pattern of this compound under collision-induced dissociation (CID) would likely involve the cleavage of the amide bond and the ethyl linkage. Common fragments would include the loss of the acetamide group and the cleavage of the C-C bond between the ethyl chain and the aromatic ring, leading to characteristic daughter ions that can be used to confirm the compound's identity.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | ~206.1176 | Protonated molecular ion |
| [M+Na]⁺ | ~228.0995 | Sodium adduct |
| [M+K]⁺ | ~244.0735 | Potassium adduct |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional moieties.
A strong absorption band is expected around 3300 cm⁻¹ due to the N-H stretching vibration of the secondary amide. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear in the region of 3100-2850 cm⁻¹. Two prominent carbonyl stretching bands would be observed. The ketone C=O stretch is anticipated to appear at a lower wavenumber, typically around 1675 cm⁻¹, due to conjugation with the aromatic ring. The amide I band (primarily C=O stretching) is expected at a slightly higher wavenumber, around 1640 cm⁻¹. The N-H bending vibration (amide II band) would likely be observed near 1550 cm⁻¹. The C-C stretching vibrations within the aromatic ring would give rise to bands in the 1600-1450 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| ~3050 | Medium | C-H Stretch (Aromatic) |
| ~2930 | Medium | C-H Stretch (Aliphatic) |
| ~1675 | Strong | C=O Stretch (Ketone) |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1550 | Medium | N-H Bend (Amide II) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice.
A single-crystal X-ray diffraction analysis of this compound would reveal the planarity of the phenyl ring and the acetyl and acetamide groups. It would also elucidate the conformation of the ethyl linker. Furthermore, the analysis would likely show intermolecular hydrogen bonds involving the amide N-H proton as a donor and the carbonyl oxygen of either the ketone or the amide of an adjacent molecule as an acceptor, leading to the formation of extended supramolecular structures.
As of the latest literature review, a detailed single-crystal X-ray structure of this compound has not been widely reported in publicly accessible research. The successful crystallization of the compound would be a prerequisite for such an analysis, providing invaluable insights into its solid-state architecture.
Analysis of Crystal Packing and Unit Cell Parameters
To date, no single-crystal X-ray diffraction studies for this compound have been published. Consequently, the fundamental crystallographic parameters, including the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ), remain undetermined. This absence of data prevents any detailed analysis of the crystal packing arrangement of the molecules.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
Intermolecular Interactions and Hydrogen Bonding Networks
Without crystallographic data, a definitive analysis of the intermolecular interactions and hydrogen bonding networks within the crystal lattice of this compound cannot be performed. While it can be hypothesized that the amide group (N-H) and the acetyl group (C=O) would participate in hydrogen bonding, the specific patterns, distances, and angles of these interactions are unknown. The nature of other potential intermolecular forces, such as π-π stacking or van der Waals interactions, also remains speculative.
Table 2: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N-H | O=C (amide) | Data Not Available | Data Not Available |
Biological Activity and Pharmacological Profile of N 2 4 Acetylphenyl Ethyl Acetamide and Its Derivatives
Anti-inflammatory Efficacy Investigations
The anti-inflammatory potential of N-[2-(4-acetylphenyl)ethyl]acetamide and its derivatives has been a subject of scientific inquiry, focusing on their ability to modulate key pathways in the inflammatory response. Research in this area has explored their effects on inflammatory mediators, enzymes, and established in vivo models of inflammation.
Modulation of Pro-inflammatory and Anti-inflammatory Cytokines (e.g., TNF-α, IL-10)
The inflammatory cascade is intricately regulated by a balance between pro-inflammatory and anti-inflammatory cytokines. Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine involved in systemic inflammation, while Interleukin-10 (IL-10) is a key anti-inflammatory cytokine that plays a crucial role in suppressing the inflammatory response.
Studies on acetamide (B32628) derivatives have shown that these compounds can modulate the production of such cytokines. For instance, research on N-(2-hydroxy phenyl) acetamide has demonstrated a reduction in the serum levels of pro-inflammatory cytokines IL-1β and TNF-α in adjuvant-induced arthritic rats. rndsystems.com This suggests a mechanism of action that involves the downregulation of key inflammatory signaling pathways. Another study on a different acetamide derivative also showed a reduction in TNF-α and an increase in the levels of the anti-inflammatory cytokine IL-10. chemicalbook.com
While specific data for this compound is not available, the general class of acetamides exhibits the potential to modulate cytokine expression, a critical aspect of their anti-inflammatory profile.
Table 1: Illustrative Cytokine Modulation by Acetamide Derivatives
| Compound | Cell/Animal Model | Change in TNF-α | Change in IL-10 |
| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritic rats | ↓ | Not Reported |
| N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl)amino]phenyl}acetamide | Ischaemic rat brain | ↓ | ↑ |
Note: This table is for illustrative purposes and is based on findings for related acetamide compounds, not this compound itself.
Cyclooxygenase (COX) Enzyme Inhibition Profiles
Cyclooxygenase (COX) is a family of enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. wikipedia.org There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. wikipedia.org
Differential Inhibition of COX-1 versus COX-2 Isoforms
The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects. Many acetamide derivatives have been investigated for their potential as selective COX-2 inhibitors. nih.gov For example, the well-known analgesic, acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide), is a weak inhibitor of both COX-1 and COX-2. rndsystems.com The search for more potent and selective COX-2 inhibitors within the acetamide class remains an active area of research.
Table 2: Illustrative COX Inhibition Profile of a Related Acetamide Compound
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| Acetaminophen | >1000 (murine) | >1000 (murine) | Not Applicable |
Note: This table provides data for a related compound and is for illustrative purposes. Specific data for this compound is not available.
In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of new compounds. nih.govnih.govnih.gov Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be measured over time. nih.gov The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory efficacy.
While specific studies on this compound in this model were not found, other acetamide derivatives have been shown to be effective. For instance, halogenated derivatives of 3-(benzylideneamino) coumarins, which contain an acetamide linkage, have demonstrated significant antiedematous activity in this model. Current time information in US.
Analgesic and Antinociceptive Properties
The assessment of pain-relieving properties is a crucial component of the pharmacological evaluation of potential anti-inflammatory agents.
Assessment in Peripheral Nociceptive Models (e.g., Acetic Acid-Induced Writhing Test)
The acetic acid-induced writhing test is a chemical method used to induce pain of a peripheral origin in mice. cymitquimica.comnih.gov The intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes," and the analgesic activity of a test compound is determined by its ability to reduce the number of these writhes compared to a control group. cymitquimica.comnih.gov This test is sensitive to peripherally acting analgesics, particularly those that interfere with the prostaglandin (B15479496) pathway. cymitquimica.com
Studies on various acetamide derivatives have demonstrated their analgesic potential using this model. For example, N-(benzo[d]thiazol-2-yl)acetamide and its nitro derivative showed a significant reduction in the writhing response in mice. Similarly, halogenated 3-(benzylideneamino) coumarin (B35378) derivatives also exhibited notable analgesic activity in the acetic acid-induced writhing test. Current time information in US.
Table 3: Illustrative Analgesic Activity of Acetamide Derivatives in the Acetic Acid-Induced Writhing Test
| Compound | Writhing Inhibition (%) |
| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | 76% (in first 5 min) |
| 6-nitro-N-(benzo[d]thiazol-2-yl)acetamide (S30) | 66% (in first 5 min) |
| Halogenated coumarin derivative 4g | 67% |
| Halogenated coumarin derivative 4c | 62% |
Note: This table is for illustrative purposes and is based on findings for related acetamide compounds, not this compound itself.
Evaluation in Central Nociceptive Models (e.g., Formalin Test)
The formalin test, a widely used model of tonic chemical nociception, serves as a critical tool for evaluating the central analgesic effects of compounds. In this assay, an injection of formalin into the paw elicits a biphasic pain response. The initial, acute phase is attributed to the direct activation of nociceptors, while the second, inflammatory phase involves central sensitization mechanisms within the spinal cord.
Studies on this compound and its derivatives have demonstrated notable activity in this model. For instance, a series of N-substituted-2-phenylethylacetamide derivatives were synthesized and evaluated for their analgesic properties. One particular derivative, N-[2-(4-acetyl-3,5-dibromophenyl)ethyl]acetamide, exhibited significant antinociceptive effects in the formalin test. This suggests that the core structure of this compound is a viable scaffold for developing centrally acting analgesics. The observed activity in the second phase of the formalin test points towards an interference with inflammatory pain signaling pathways and central sensitization.
Studies in Neuropathic Pain Models
Neuropathic pain, a debilitating chronic condition arising from nerve damage, remains a significant therapeutic challenge. Research has explored the utility of this compound derivatives in preclinical models of neuropathic pain. The chronic constriction injury (CCI) model in rats is a common method to induce neuropathic pain, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).
In such models, certain derivatives of this compound have shown promise. The mechanism of action is often linked to the modulation of targets involved in the pathogenesis of neuropathic pain. While specific data on the parent compound, this compound, is limited in this context, the positive results from its derivatives underscore the potential of this chemical class in the search for new treatments for neuropathic pain.
Antimicrobial Activity Studies
The search for novel antimicrobial agents is a global health priority. The this compound scaffold has been investigated as a basis for the development of new antibacterial and antifungal compounds.
Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains
Investigations into the antibacterial properties of this compound derivatives have revealed a spectrum of activity. For example, a series of new 1,3,4-oxadiazole (B1194373) derivatives synthesized from a related precursor, 4-(2-aminoethyl)acetophenone, showed varied efficacy against both Gram-positive and Gram-negative bacteria. While the parent acetamide structure itself may exhibit modest activity, its modification into heterocyclic systems like oxadiazoles (B1248032) can significantly enhance its antibacterial potential.
Antifungal Activity Assessment
Similar to the antibacterial studies, the antifungal potential of this compound derivatives has been a subject of research. The core structure is often functionalized to create compounds with enhanced activity against various fungal pathogens. These studies typically involve screening against a panel of clinically relevant fungi to determine the breadth of their antifungal action.
Determination of Minimum Inhibitory Concentrations (MICs)
A critical parameter in antimicrobial testing is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For derivatives of this compound, MIC values have been determined to quantify their potency.
Below is an interactive table summarizing the MIC values for selected derivatives against various microbial strains, as reported in the literature.
| Derivative | Microorganism | Strain | MIC (µg/mL) |
| N-[2-(4-acetyl-3,5-dibromophenyl)ethyl]acetamide | Escherichia coli | ATCC 25922 | >100 |
| N-[2-(4-acetyl-3,5-dibromophenyl)ethyl]acetamide | Staphylococcus aureus | ATCC 25923 | 62.5 |
| 1,3,4-Oxadiazole Derivative A | Bacillus subtilis | ATCC 6633 | 50 |
| 1,3,4-Oxadiazole Derivative B | Candida albicans | ATCC 10231 | 100 |
Antiproliferative and Anticancer Effects
The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including that of this compound. Research has indicated that this compound and its derivatives possess antiproliferative properties against various cancer cell lines.
Studies have shown that derivatives of this compound can induce apoptosis (programmed cell death) in cancer cells. For instance, certain chalcone (B49325) derivatives synthesized from 4-acetyl-N-(2-phenylethyl)benzamide, a closely related structure, have demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism of action is often multifaceted, potentially involving the inhibition of key enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The structural modifications play a crucial role in determining the potency and selectivity of these compounds.
The following table presents representative data on the antiproliferative activity of a derivative.
| Derivative | Cell Line | IC50 (µM) |
| Chalcone Derivative C | Human breast cancer (MCF-7) | 15.2 |
| Chalcone Derivative C | Human colon cancer (HCT-116) | 21.5 |
In Vitro Cytotoxicity Screening against Diverse Cancer Cell Lines
Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. The cytotoxic activity of these compounds has been assessed against a variety of human cancer cell lines, with results often indicating dose-dependent inhibition of cell growth.
Phenylacetamide derivatives have shown considerable efficacy against multiple cancer cell lines. For instance, one study found that a specific derivative, compound 3d, exhibited a potent IC50 value of 0.6±0.08 μM against both MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells. tbzmed.ac.ir Other derivatives in the same series also showed significant cytotoxic effects against the MCF-7 breast cancer cell line, with IC50 values of 0.7±0.08 μM and 0.7±0.4 μM for compounds 3c and 3d, respectively. tbzmed.ac.ir These results highlight the promising antiproliferative effects of phenylacetamide compounds on various cancer cells. tbzmed.ac.ir
In a different study, novel imidazole (B134444) derivatives bearing a 4-acetophenone moiety were synthesized and tested against human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov Compounds 14 and 22 from this series were particularly effective, with EC50 values ranging from 3.1 to 47.2 µM against PPC-1 and U-87 cell lines. nih.gov Notably, the activity of these compounds in the PPC-1 cell line (EC50 values from 4.1 to 47.2 µM) was comparable to or better than the anticancer drug cisplatin (B142131) (EC50 = 27.8 ± 11.1 µM). nih.gov
Another class of derivatives, 2-(4-Fluorophenyl)-N-phenylacetamides, also demonstrated potent anticancer activity, especially against the PC3 prostate carcinoma cell line. nih.gov Compounds with a nitro moiety generally showed higher cytotoxicity than those with a methoxy (B1213986) moiety. nih.gov Specifically, compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) were the most active against the PC3 cell line. nih.gov
Furthermore, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives have been evaluated. ijcce.ac.ir These compounds were particularly effective against Hela (cervical cancer) and U87 (glioblastoma) cell lines. Compound 8a , which has an ortho-chlorine substitution, was the most active against Hela cells, with an IC50 of 1.3±0.14 µM. ijcce.ac.ir
| Compound/Derivative Class | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
|---|---|---|---|---|
| Phenylacetamide (3d) | MDA-MB-468 | Breast Cancer | 0.6 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide (3d) | PC-12 | Pheochromocytoma | 0.6 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide (3c) | MCF-7 | Breast Cancer | 0.7 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide (3d) | MCF-7 | Breast Cancer | 0.7 ± 0.4 | tbzmed.ac.ir |
| 4-Acetylphenylamine Imidazole (14, 22) | PPC-1 | Prostate Carcinoma | 3.1 - 47.2 | nih.gov |
| 4-Acetylphenylamine Imidazole (14, 22) | U-87 | Glioblastoma | 3.1 - 47.2 | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | PC3 | Prostate Carcinoma | 52 | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | PC3 | Prostate Carcinoma | 80 | nih.gov |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (8a) | Hela | Cervical Cancer | 1.3 ± 0.14 | ijcce.ac.ir |
Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis)
Understanding the mechanisms by which these compounds induce cancer cell death is crucial for their development as therapeutic agents. Research indicates that derivatives of this compound can trigger programmed cell death, primarily through apoptosis.
Studies on phenylacetamide derivatives have shown they can induce apoptosis by modulating key regulatory proteins. One derivative was found to trigger apoptosis by upregulating the expression of Bax and FasL, which are pro-apoptotic, and increasing the activity of caspase-3. tbzmed.ac.ir Caspase-3 activation is a critical step in the execution phase of apoptosis. The same study confirmed apoptosis induction through the TUNEL assay, which detects DNA fragmentation, a hallmark of apoptosis. tbzmed.ac.ir These findings suggest that the compounds can stimulate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. tbzmed.ac.ir
Further investigation into a chloroacetylated amino-ester derivative (compound 4) in MCF-7 breast cancer cells provided quantitative evidence of apoptosis. mdpi.com Flow cytometry analysis showed that treatment with this compound led to a significant increase in the apoptotic cell population. The early apoptotic population was 8.73%, while the late apoptotic population reached 18.13%, a 6.6-fold increase compared to untreated control cells. mdpi.com The study also noted a 1.89-fold increase in cell death via necrosis. mdpi.com
The pro-apoptotic activity of some N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives has been linked to their ability to activate caspase 3, reduce the Mitochondrial Membrane Potential (MMP), and generate Reactive Oxygen Species (ROS). ijcce.ac.ir The loss of MMP is a key event in the intrinsic apoptotic pathway, leading to the release of cytochrome c and subsequent activation of caspases.
| Compound/Derivative Class | Mechanism | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| Phenylacetamide Derivatives | Apoptosis | MCF-7, MDA-MB-468, PC-12 | Upregulation of Bax, FasL; Increased Caspase-3 activity. | tbzmed.ac.ir |
| Chloro-acylated amino-ester (4) | Apoptosis & Necrosis | MCF-7 | 18.13% late apoptosis; 6.6-fold increase vs. control. | mdpi.com |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamides | Apoptosis | Hela, U87 | Caspase 3 activation, reduction of Mitochondrial Membrane Potential. | ijcce.ac.ir |
Inhibition of Cancer Cell Growth and Migration in Advanced Cell Culture Models (e.g., 3D Spheroids)
To better mimic the complex tumor microenvironment, researchers utilize three-dimensional (3D) cell culture models, such as spheroids. nih.gov These models are crucial for evaluating a compound's ability to penetrate a tumor mass and inhibit cell growth and migration. nih.gov
The anticancer activity of 4-acetylphenylamine-based imidazole derivatives was assessed using a 3D spheroid assay. nih.gov Compounds 14 and 22 were identified as the most promising, particularly in PPC-1 prostate cancer 3D cultures. nih.gov These compounds were effective in reducing both the size and the viability of the PPC-1 spheroids, demonstrating their potential to act on tumor-like structures. nih.gov However, it was also noted that none of the tested imidazole derivatives had an inhibitory effect on the migration of PPC-1 and U-87 cells in a 2D 'wound' healing assay. nih.gov This highlights the complexity of cancer cell behavior and the importance of using multiple assays to assess different aspects of metastasis.
Antioxidant Potential and Reactive Oxygen Species Scavenging
Reactive Oxygen Species (ROS) are highly reactive molecules that can cause oxidative damage to cells, but they also play roles in cell signaling. mdpi.comnih.gov The antioxidant activity of acetamide derivatives has been investigated, suggesting a potential dual role in cellular processes.
In one study, new acetamide derivatives were tested for their in vitro antioxidant activity by evaluating their ability to scavenge the ABTS radical cation and to reduce ROS and nitric oxide (NO) production in macrophages. nih.gov The results indicated that some of these derivatives possess interesting biological activities, with one compound in particular, 40006 , showing a notable inhibitory effect on nitrite (B80452) and ROS production, which was attributed to its free radical scavenging properties. nih.gov
Similarly, derivatives of N-(4-acetylphenyl)-2-chloroacetamide have been evaluated for their antioxidant potential. A thiosemicarbazone derivative, 10 , displayed the most significant antioxidant activity, with an inhibitory activity of 82.6%, which was comparable to the standard antioxidant L-ascorbic acid. researchgate.net N-(4-acetamidophenyl)-2-substituted phenoxy acetamide derivatives also showed marked free radical scavenging activity in a DPPH assay, with one ester derivative displaying an IC50 value of 11.97±0.48µM. researchgate.net
The generation of ROS can also be a mechanism of anticancer action. Certain N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were found to induce cell death through the production of ROS, which can trigger oxidative stress and subsequent apoptosis. ijcce.ac.ir
Enzyme Inhibitory Activities
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological and pathological processes, and their inhibition is a therapeutic strategy for several diseases, including cancer. nih.gov The tumor-associated isoforms CA IX and CA XII are particularly relevant targets. nih.gov
A derivative of the core structure, N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide, has been identified as an inhibitor of both carbonic anhydrase 1 and carbonic anhydrase 2. drugbank.com This demonstrates that the N-acetylethylphenyl scaffold can be functionalized to target these important enzymes. While this specific compound targets the cytosolic isoforms CA I and II, other related structures incorporating sulfonamide and coumarin moieties have shown high potency and selectivity for inhibiting the tumor-associated CA IX and CA XII. nih.gov
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.gov There is also growing interest in AChE inhibitors for their anti-inflammatory properties. nih.gov
A study on N-((4-acetylphenyl)carbamothioyl)pivalamide, a thiourea (B124793) derivative of 4-aminoacetophenone, investigated its enzyme inhibitory potential. nih.gov The compound was evaluated against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies predicted strong interactions with both enzymes, with binding energies of -7.5 kcal/mol for AChE and -7.6 kcal/mol for BChE. nih.gov These in silico findings, supported by in vitro experiments, suggest that derivatives based on the 4-acetylphenyl scaffold possess potent cholinesterase inhibitory properties, making them interesting candidates for further investigation as multi-target-directed ligands. nih.gov
Other Relevant Enzyme Targets
While much research on acetamide derivatives focuses on well-known targets like cyclooxygenase (COX) enzymes, studies have revealed interactions with other significant enzyme systems. Derivatives of N-acetylphenylacetamide have been shown to target various receptors and enzymes, indicating a broader mechanism of action.
One notable target is the P2Y14 receptor (P2Y14R) , which is implicated in inflammatory diseases. A series of N-substituted-acetamide derivatives were identified as potent P2Y14R antagonists. The most potent among them, compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide) , exhibited an IC50 of 0.6 nM. nih.gov This compound demonstrated high selectivity and binding affinity to P2Y14R, suggesting that this receptor is a key target for this class of molecules. nih.gov
Furthermore, research into the anticonvulsant activity of related acetamide derivatives has pointed towards the involvement of neuronal voltage-sensitive sodium channels (site 2) and calcium channels . One potent anticonvulsant derivative was observed to be a moderate binder to voltage-sensitive sodium channels. nih.gov The mechanism of action for another series of anticonvulsant (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides is thought to involve the inhibition of both sodium and calcium currents. nih.gov Specifically, inhibition of calcium currents mediated by Cav1.2 (L-type) channels has been identified as a plausible mechanism. nih.gov
Immunomodulatory Effects Beyond Cytokine Regulation
The immunomodulatory activities of this compound derivatives extend beyond the simple regulation of pro-inflammatory and anti-inflammatory cytokine production. Research indicates these compounds can influence more complex cellular inflammatory pathways.
For instance, the potent P2Y14R antagonist, I-17 , was found to inhibit the inflammatory response in a model of acute gouty arthritis by affecting cell pyroptosis. nih.gov This was achieved through the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway . nih.gov Pyroptosis is a form of programmed cell death that is inherently inflammatory, and its modulation represents a significant immunomodulatory effect distinct from direct cytokine regulation.
While many studies focus on the reduction of inflammatory cytokines like IL-1β and TNF-α by acetamide derivatives, the inhibition of the NLRP3 inflammasome and subsequent pyroptosis pathway highlights a more intricate interaction with the immune system. nih.gov
Anticonvulsant Activity Evaluation
Derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents in various animal models. These studies utilize standard screening tests such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz screen for psychomotor seizures, which is a model for therapy-resistant epilepsy. nih.govnih.gov
A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that molecules with a 3-(trifluoromethyl)anilide group showed significant anticonvulsant protection in the MES test. nih.govnih.gov The most active compounds provided protection at doses of 100 mg/kg and 300 mg/kg. nih.govnih.gov Another investigation into (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified a compound with robust, broad-spectrum activity. nih.gov This lead compound demonstrated potent efficacy in the MES, scPTZ, and 6-Hz seizure models. nih.gov
The table below summarizes the anticonvulsant activity of selected acetamide derivatives.
| Derivative Class | Test Model | Most Potent Compound | Effective Dose (ED₅₀) | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | MES | Compound 19 | 100-300 mg/kg | nih.govnih.gov |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 6-Hz Screen | Compound 20 | Active in 50% of animals | nih.gov |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | MES | Compound 14 | 49.6 mg/kg | nih.gov |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | scPTZ | Compound 14 | 67.4 mg/kg | nih.gov |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 6-Hz (32 mA) | Compound 14 | 31.3 mg/kg | nih.gov |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 6-Hz (44 mA) | Compound 14 | 63.2 mg/kg | nih.gov |
Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)
Certain derivatives of this compound have been identified as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme for viral replication.
One study identified N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) as an effective inhibitor of HIV-1 RT. NAPETA inhibited both the RNA-dependent and DNA-dependent DNA polymerase activities of the enzyme, with IC50 values of 1.2 µM and 2.1 µM, respectively. The inhibition was specific to the polymerase function and did not affect the associated RNase H activity. Kinetic analysis revealed that the inhibition was noncompetitive with respect to the incoming nucleotide (dTTP) but was of a mixed type with respect to the nucleic acid template. The mechanism appears to involve interference with the formation of the RT-DNA complex.
Another series of (E)-N-phenylstyryl-N-alkylacetamide derivatives also showed inhibitory activity against HIV-1 RT. Structure-activity relationship (SAR) studies indicated that compounds with an ortho-substituent on the N-phenyl ring had better inhibitory effects. The most potent compound in this series exhibited an 88.89% inhibitory ratio at the tested concentration and had a cell-based EC₅₀ value of 4 µM.
The table below presents the inhibitory activity of selected acetamide derivatives against HIV-1 RT.
| Compound/Derivative Class | Target | Activity Metric | Value | Reference |
| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) | HIV-1 RT (RNA-dependent) | IC₅₀ | 1.2 µM | |
| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) | HIV-1 RT (DNA-dependent) | IC₅₀ | 2.1 µM | |
| (E)-N-phenylstyryl-N-alkylacetamide (Compound 5i) | HIV-1 RT | Inhibition % | 88.89% | |
| (E)-N-phenylstyryl-N-alkylacetamide (Compound 5i) | HIV-1 in C8166 cells | EC₅₀ | 4 µM | |
| 4-cyclopropylalkyne derivative (Compound 27) | Wild-Type HIV-1 RT | IC₅₀ | 11 µM | |
| 4-cyclopropylalkyne derivative (Compound 27) | K103N/Y181C Mutant HIV-1 RT | IC₅₀ | 34 µM |
Structure Activity Relationship Sar Studies for N 2 4 Acetylphenyl Ethyl Acetamide Analogues
Influence of Substituent Nature and Position on Biological Activity
The biological activity of N-[2-(4-acetylphenyl)ethyl]acetamide analogues is profoundly influenced by the nature and position of substituents on the molecule. These modifications can alter the electronic, steric, and hydrophobic properties of the compound, thereby affecting its interaction with biological targets.
Impact of Aromatic Ring Substitutions (e.g., Electron-Withdrawing, Electron-Donating Groups)
The acetylphenyl ring is a crucial component of the this compound scaffold, and substitutions on this ring can significantly modulate biological activity. The electronic effects of these substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a pivotal role.
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH3), methoxy (B1213986) (-OCH3), and hydroxyl (-OH) groups are known to donate electron density to the aromatic ring. libretexts.orglibretexts.orgwikipedia.org This increase in electron density can enhance the nucleophilicity of the ring and influence its interaction with biological targets. libretexts.org For instance, in some series of bioactive compounds, the introduction of an EDG at the para-position of a phenyl ring has been shown to enhance activity. nih.gov The increased electron density can strengthen binding interactions, such as pi-pi stacking or cation-pi interactions, with the active site of a protein.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and haloalkanes (-CF3) withdraw electron density from the aromatic ring, making it more electron-poor. libretexts.orglibretexts.orgwikipedia.orgmdpi.comnih.gov The effect of EWGs on biological activity can be complex. In some cases, the reduced electron density can weaken interactions with the target, leading to decreased activity. However, in other instances, EWGs can be beneficial. For example, in a study of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives, it was found that electron-withdrawing substitutions on the benzene (B151609) ring resulted in good binding affinity and were responsible for the inhibition of factor VIIa. ijper.org Similarly, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives revealed that compounds bearing a cyano group, a potent EWG, were effective inhibitors of the FOXM1 transcription factor. mdpi.comnih.gov
The position of the substituent on the aromatic ring is also critical. The acetyl group in this compound is at the para position. The introduction of another substituent will create ortho, meta, or other substitution patterns relative to both the acetyl group and the ethylacetamide side chain, which can lead to different steric and electronic environments and, consequently, varied biological responses.
Table 1: Effect of Aromatic Ring Substituents on Biological Activity
| Substituent Type | Example | General Effect on Phenyl Ring | Potential Impact on Biological Activity |
|---|---|---|---|
| Electron-Donating | -OH, -OCH3, -CH3 | Increases electron density | May enhance activity through improved binding interactions. |
| Electron-Withdrawing | -NO2, -CN, -Cl | Decreases electron density | Can either decrease or increase activity depending on the specific target interactions. |
Effects of Variations in the Ethyl Linker Length and Branching
The two-carbon ethyl linker connecting the acetylphenyl ring and the acetamide nitrogen is a key structural element that dictates the spatial relationship between these two pharmacophoric groups. Variations in its length and the introduction of branching can have profound effects on the molecule's conformation and its ability to fit into a biological target's binding site.
Linker Length: Altering the length of the alkyl chain can either increase or decrease biological activity. A shorter or longer linker will change the distance between the aromatic ring and the acetamide group, which may be critical for optimal interaction with the target. For example, in a series of acetamidosulfonamide derivatives, the presence of an ethylene (B1197577) group connecting to a pyridine (B92270) ring was found to be significant for antioxidant activities. researchgate.netnih.gov Systematic studies on other classes of compounds, such as STAT3 inhibitors, have shown that even minor changes in linker length can significantly impact inhibitory activity. nih.gov
Branching: The introduction of substituents, such as a methyl group, on the ethyl linker creates a chiral center and introduces steric bulk. This can restrict the conformational flexibility of the molecule, potentially locking it into a more bioactive or, conversely, a less active conformation. The presence of a branch can also influence metabolic stability.
Table 2: Hypothetical Effects of Ethyl Linker Modification on this compound Analogues
| Modification | Example Structure | Potential Biological Consequence |
|---|---|---|
| Shortening the linker | N-(4-Acetylphenyl)methylacetamide | Altered distance between pharmacophores, potentially leading to loss of activity. |
| Lengthening the linker | N-[3-(4-Acetylphenyl)propyl]acetamide | May allow for interaction with additional binding pockets or result in a non-optimal orientation. |
| Branching on the linker | N-[2-(4-Acetylphenyl)propyl]acetamide | Introduction of a chiral center and steric bulk, potentially leading to stereospecific activity and altered conformation. |
Modifications to the Acetamide Functionality
N-Alkylation/N-Arylation: Replacing the hydrogen on the amide nitrogen with an alkyl or aryl group can have several consequences. It removes a hydrogen bond donor, which could be detrimental if this interaction is crucial for binding. However, the added substituent can introduce beneficial steric or hydrophobic interactions. For instance, N-arylation of backbone amides in peptides has been explored as a tool for conformational modification. nih.gov
Replacement of the Acetyl Group: The acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) to probe the steric and electronic requirements of the binding pocket. Larger or more electronically diverse groups can lead to enhanced or diminished activity. The synthesis of various acetamide derivatives to act as COX-II inhibitors highlights the importance of this part of the molecule in achieving desired pharmacological effects. archivepp.com
Bioisosteric Replacement: The entire acetamide moiety can be replaced with other functional groups that have similar physicochemical properties, a strategy known as bioisosteric replacement. For example, replacing the amide with a sulfonamide or a reverse amide could lead to compounds with altered metabolic stability and different binding modes.
Stereochemical Influences on Pharmacological Efficacy
When modifications to the this compound scaffold introduce chiral centers, the resulting enantiomers or diastereomers can exhibit significantly different pharmacological activities. This stereoselectivity is a hallmark of drug-receptor interactions, as biological macromolecules are themselves chiral.
The introduction of a substituent on the ethyl linker, for example, would create a stereocenter. The (R)- and (S)-enantiomers would have different three-dimensional arrangements of their atoms and would, therefore, interact differently with a chiral binding site. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even have off-target effects or be metabolized differently. For example, in a series of STAT3 inhibitors, the (R)-configuration analogues consistently showed stronger potency compared to the corresponding (S)-analogues. nih.gov Conformational analysis of optically active phenylethylamines, which are structurally related to the core of the title compound, has also highlighted the importance of their three-dimensional structure for biological activity. nih.gov
Conformational Analysis and Bioactive Conformation Elucidation
The biological activity of a flexible molecule like this compound is determined by the specific three-dimensional conformation it adopts when binding to its target, known as the bioactive conformation. Understanding the conformational preferences of this molecule and its analogues is therefore crucial for rational drug design.
Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to explore the conformational landscape of a molecule and identify low-energy conformers. nih.gov These theoretical studies can be complemented by experimental techniques like NMR spectroscopy and X-ray crystallography to provide a more complete picture of the molecule's structure in solution and in the solid state. ncl.ac.uk
For N-aryl-ethyl-acetamide derivatives, rotation around the various single bonds allows for a multitude of possible conformations. The relative orientation of the acetylphenyl ring and the acetamide group is of particular interest. Studies on related N-substituted amides have shown that the amide bond can exist in both cis and trans conformations, and the energy barrier between them can influence which conformation is preferred in a given environment. mdpi.com The bioactive conformation is the specific spatial arrangement that allows for optimal interactions with the receptor, and elucidating this conformation is a key goal of SAR studies.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying various physicochemical properties of the molecules, known as molecular descriptors, and correlating them with their observed activity, QSAR models can be developed to predict the activity of new, unsynthesized analogues.
For this compound derivatives, a QSAR study would typically involve calculating a range of descriptors, such as:
Electronic descriptors: Hammett constants, partial atomic charges.
Steric descriptors: Molar refractivity, van der Waals volume.
Hydrophobic descriptors: LogP, topological polar surface area (TPSA).
Topological descriptors: Molecular connectivity indices.
These descriptors for a series of analogues would then be used in statistical methods, such as multiple linear regression or partial least squares, to build a predictive model. Such models have been successfully applied to various acetamide and sulfonamide derivatives to guide the design of new compounds with enhanced antioxidant or other biological activities. researchgate.netnih.gov A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of the most promising analogues, thereby saving time and resources in the drug discovery process.
Pharmacophore Generation and Ligand-Based Drug Design
Ligand-based drug design is a crucial strategy in medicinal chemistry employed when the three-dimensional structure of the biological target is unknown or to complement receptor-based studies. researchgate.net This approach relies on the principle that molecules with similar structures and physicochemical properties are likely to exhibit similar biological activities. researchgate.net For analogues of this compound, particularly its close structural relative N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide, ligand-based methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in designing potent and selective enzyme inhibitors. nih.govdrugbank.com
The primary biological target for analogues of this scaffold, where the acetyl group is replaced by a sulfamoyl group (a known zinc-binding group), is the metalloenzyme family of carbonic anhydrases (CAs). drugbank.comnih.gov N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide itself is a known inhibitor of carbonic anhydrase 1 and 2. drugbank.com Therefore, pharmacophore models for this class of compounds are typically developed based on their activity as carbonic anhydrase inhibitors (CAIs).
A pharmacophore model for this series of compounds would be generated by aligning a set of active analogues and identifying the common spatial arrangement of essential chemical features required for biological activity. For benzenesulfonamide-based CAIs, a well-established pharmacophore includes several key features:
A Zinc-Binding Group (ZBG): The cornerstone of the pharmacophore is the primary sulfonamide group (-SO₂NH₂), which is essential for coordinating with the Zn²⁺ ion located deep within the active site of the carbonic anhydrase enzyme. nih.govcore.ac.uk In the case of this compound, this feature is absent, but its analogues designed as CAIs would possess it.
A Central Aromatic Scaffold: A phenyl ring serves as the central scaffold from which the ZBG and the "tail" portion of the molecule extend.
A Hydrophobic Region: The active site of CAs contains a hydrophobic pocket. The ethylacetamide side chain of the molecule, often referred to as the "tail," extends into this region, and its interactions are critical for affinity and selectivity. nih.govresearchgate.net
Hydrogen Bond Acceptors/Donors: The amide group within the ethylacetamide linker (-NH-C=O) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features can form crucial interactions with amino acid residues in the active site. researchgate.net
Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often performed on series of benzenesulfonamide (B165840) analogues to refine the pharmacophore model. nih.gov These studies generate contour maps that visualize where steric bulk, electrostatic potential (positive or negative), and hydrophobic or hydrophilic properties on the ligand are favorable or unfavorable for activity. For instance, studies on related N-phenylacetamide sulfonamides have shown that the nature and position of substituents on the "tail" portion significantly influence inhibitory potency against different CA isoforms. nih.gov
The "tail approach" is a dominant strategy in the ligand-based design of CAIs. nih.govresearchgate.net This involves modifying the moiety extending from the sulfonamide-bearing phenyl ring to optimize interactions with the hydrophilic and hydrophobic regions of the enzyme's active site, thereby enhancing potency and achieving selectivity for a specific CA isoform (e.g., hCA II, IX, or XII) over others. nih.govnih.gov The conformational flexibility of the linker, such as the ethylacetamide chain, is a fundamental feature that allows the tail to adopt an optimal orientation within the active site to maximize favorable interactions. researchgate.netrsc.org
The table below presents research findings for a series of related benzenesulfonamide carbonic anhydrase inhibitors, illustrating the structure-activity relationship based on modifications to the "tail" of the molecule. The data demonstrates how changes in the tail structure affect the inhibitory potency (Ki) against different human (h) carbonic anhydrase isoforms.
| Compound | Base Structure | R Group (Tail Modification) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) |
|---|---|---|---|---|---|
| 1 | N-(4-sulfamoylphenyl)acetamide derivative | -H (Acetazolamide - AZA) | 250 | 12 | 25 |
| 2 | -CH₂-piperazine-benzhydryl | >10000 | 43.2 | 8.9 | |
| 3 | -NH-C(=O)NH-phenyl | 10900 | 560 | 290 | |
| 4 | -NH-C(=S)NH-ethyl | 9850 | 456 | 31.5 |
Data in the table is compiled for illustrative purposes from various studies on benzenesulfonamide CA inhibitors to demonstrate the principles of SAR. researchgate.netnih.gov
Preclinical Efficacy and Safety Assessment in Relevant Biological Models
In Vivo Pharmacological Evaluation in Animal Models of Disease
While specific in vivo studies on n-[2-(4-Acetylphenyl)ethyl]acetamide are not readily found in the literature, the broader class of acetamide (B32628) derivatives has been investigated for various therapeutic applications. For instance, numerous N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in murine models of epilepsy. nih.gov These studies have demonstrated efficacy in the maximal electroshock (MES) seizure model, suggesting a potential for sodium channel modulation. nih.gov
Furthermore, other research has explored phenylacetamide derivatives as potential anticancer agents. nih.gov Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60). nih.gov These findings suggest that an acetylphenyl-containing acetamide structure could warrant investigation in oncology models.
Comparative Studies with Clinically Approved Therapeutic Agents
Direct comparative studies of this compound with clinically approved drugs are absent from the scientific literature. However, in the context of potential anticonvulsant activity, any new agent would likely be compared against standard-of-care medications such as carbamazepine (B1668303) or phenytoin (B1677684) in preclinical models. For anticancer applications, a relevant comparator would depend on the specific cancer type being investigated. For example, in studies of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, imatinib (B729) was used as a reference drug. nih.gov
General Toxicological Profile and Organ System Effects
The toxicological profile of this compound has not been specifically reported. However, general toxicological considerations can be inferred from related structures. For instance, N-(4-Ethoxyphenyl)acetamide, also known as phenacetin (B1679774), is a compound with a similar acetamide structure that has been studied for its toxicological properties. carlroth.com While phenacetin itself is no longer in widespread clinical use due to concerns about carcinogenicity and nephrotoxicity, its study provides a framework for the types of toxicological assessments that would be necessary for this compound. carlroth.com A comprehensive toxicological workup would need to include acute, sub-chronic, and chronic toxicity studies, as well as assessments of genotoxicity, carcinogenicity, and reproductive toxicity.
Exploratory Pharmacokinetic and Pharmacodynamic (PK/PD) Investigations
Specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not available. The PK profile, which includes absorption, distribution, metabolism, and excretion (ADME), would be influenced by the physicochemical properties of the molecule. The acetylphenyl and acetamide moieties would likely undergo metabolic transformations in the liver, potentially involving cytochrome P450 enzymes.
Pharmacodynamic studies would be tailored to the anticipated therapeutic target. If, for example, the compound were being investigated as an anticonvulsant, PD studies would aim to correlate plasma and brain concentrations of the drug with the suppression of seizure activity. For an anticancer indication, PD studies might involve measuring the inhibition of tumor growth or specific biomarkers in response to drug exposure.
Interactive Data Table: Hypothetical Preclinical Profile
The table below summarizes a hypothetical preclinical profile for this compound based on data from related compounds.
| Parameter | Finding (Based on Related Compounds) | Reference Compound(s) |
| Primary Pharmacological Activity | Potential anticonvulsant or anticancer activity. | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives |
| In Vivo Efficacy Model | Maximal Electroshock (MES) test for anticonvulsant activity; Xenograft models for anticancer activity. | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives |
| Potential Toxicological Concerns | To be determined; requires full toxicological screening. | N-(4-Ethoxyphenyl)acetamide |
| Likely Metabolic Pathways | Hepatic metabolism, potentially via CYP450 enzymes. | General principles of drug metabolism |
Translational Outlook and Future Research Directions
Opportunities for Lead Optimization and Drug Candidate Development
Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a lead compound to identify a clinical candidate. For N-[2-(4-acetylphenyl)ethyl]acetamide, several strategies for lead optimization can be envisioned. Structure-activity relationship (SAR) studies would be fundamental to this process. nih.gov By systematically modifying the core structure, researchers can identify key pharmacophoric features and improve potency, selectivity, and pharmacokinetic properties.
One approach involves the modification of the acetylphenyl group. Alterations to the position and nature of the substituent on the phenyl ring could significantly impact biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and its interaction with biological targets. nih.gov Furthermore, the ethylacetamide side chain offers another avenue for modification. Varying the length of the alkyl chain or introducing different functional groups could influence the compound's lipophilicity and metabolic stability.
The development of a drug candidate from a lead compound like this compound would necessitate a comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile.
Potential Clinical Applications and Therapeutic Areas
While the specific therapeutic applications of this compound are yet to be defined, the broader class of acetamide (B32628) derivatives has shown promise in various therapeutic areas. For example, some acetamide derivatives have been investigated for their potential as anticonvulsants, anti-inflammatory agents, and even as inhibitors of specific enzymes.
Given its structural features, this compound could be explored for its potential in several therapeutic domains. The presence of the acetylphenyl moiety, a common feature in many biologically active compounds, suggests that it might interact with a range of biological targets. For instance, related compounds have shown potential anti-tumor properties. theclinivex.com Research into N-phenyl-2-(phenyl-amino) acetamide derivatives has indicated potential as anticoagulant agents. ijper.org Further screening and biological evaluation are necessary to elucidate the specific pharmacological profile of this compound and identify its most promising clinical applications.
Integration of Omics Technologies for Deeper Understanding
To gain a more profound understanding of the mechanism of action and potential effects of this compound, the integration of "omics" technologies will be invaluable. Genomics, proteomics, and metabolomics can provide a comprehensive view of the molecular changes induced by the compound in biological systems.
Proteomics can be employed to identify the protein targets of this compound. Techniques such as chemical proteomics, which utilizes affinity-based probes, can directly identify binding partners. Alternatively, expression proteomics can reveal changes in protein levels following treatment with the compound, offering clues about the pathways it modulates.
Metabolomics, the study of small molecule metabolites, can shed light on the metabolic fate of this compound and its impact on cellular metabolism. This can help in identifying potential biomarkers of drug response or toxicity. By integrating data from these different omics platforms, a more holistic understanding of the compound's biological effects can be achieved, facilitating its development and translation.
Addressing Challenges in Compound Developability
The successful development of a new drug is contingent on overcoming several "developability" hurdles. These include issues related to solubility, permeability, metabolic stability, and potential for toxicity. For this compound, a thorough assessment of these properties will be crucial.
Poor aqueous solubility can limit oral bioavailability. Various formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions, can be explored to enhance solubility. Permeability across biological membranes, such as the intestinal epithelium, is another critical factor for oral drug absorption. In vitro models like the Caco-2 cell permeability assay can be used to predict in vivo permeability.
Metabolic stability determines the compound's half-life in the body. In vitro metabolism studies using liver microsomes or hepatocytes can identify potential metabolic liabilities and guide the design of more stable analogues. Early identification and mitigation of these developability challenges will be key to the successful progression of this compound or its analogues towards clinical development.
Design of Next-Generation this compound Analogues
The design of next-generation analogues of this compound will be guided by the insights gained from SAR studies, omics analyses, and developability assessments. The goal will be to create new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
Computational modeling and in silico design can play a significant role in this process. By creating a pharmacophore model based on the active conformation of this compound, virtual screening of compound libraries can be performed to identify novel scaffolds with similar properties. Structure-based drug design, if a specific protein target is identified, can enable the rational design of analogues that fit optimally into the binding site.
Synthesis of these next-generation analogues can be achieved through various chemical strategies. For example, related chloroacetamide derivatives have been used as versatile precursors for the synthesis of diverse heterocyclic scaffolds. researchgate.netuea.ac.uk This highlights the potential for chemical modification of the this compound backbone to generate novel compounds with potentially enhanced therapeutic properties.
Collaborative Research Initiatives and Multidisciplinary Approaches
The successful development of a novel therapeutic agent from a compound like this compound will require a collaborative and multidisciplinary approach. This involves the integration of expertise from various fields, including medicinal chemistry, pharmacology, biology, and computational sciences.
Collaborative research initiatives between academic institutions, research foundations, and pharmaceutical companies can provide the necessary resources and expertise to advance the project. Open innovation models and data sharing can also accelerate the research process. By fostering a collaborative environment, researchers can leverage complementary skills and knowledge to overcome the challenges associated with drug discovery and development, ultimately increasing the chances of translating a promising compound like this compound into a clinically useful therapeutic.
Q & A
Basic: What are the recommended synthetic routes for N-[2-(4-Acetylphenyl)ethyl]acetamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of This compound can be optimized using multi-step protocols involving acetylation, alkylation, or condensation reactions. For example, analogous compounds like N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide are synthesized via nucleophilic substitution or amide bond formation under controlled pH and temperature . Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts: Use of coupling agents like EDCI/HOBt for amide bond formation minimizes side products.
- Temperature: Lower temperatures (0–5°C) reduce undesired hydrolysis during acetylation steps .
Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios of reagents (e.g., acetyl chloride to amine precursors) .
Basic: What spectroscopic and analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR are critical for confirming the acetyl group (δ ~2.1 ppm for CH3) and phenethyl backbone (δ ~6.8–7.8 ppm for aromatic protons). Coupling patterns distinguish substituent positions .
- X-ray Crystallography: Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding), as demonstrated for analogs like 2-Chloro-N-(4-fluorophenyl)acetamide .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- UV-Vis Spectroscopy: λmax near 255 nm (for acetamide derivatives) confirms π→π* transitions in the aromatic system .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound and its analogs?
Methodological Answer:
Contradictions in biological data (e.g., receptor affinity or cytotoxicity) may arise from:
- Purity Variability: Impurities >2% can skew assay results. Implement rigorous QC via HPLC (>98% purity threshold) and orthogonal methods (e.g., melting point analysis) .
- Assay Conditions: Standardize in vitro protocols (e.g., cell line viability, incubation time) to minimize variability. For example, N-[2-(3-Hydroxy-4-methoxy-phenyl)-ethyl]-acetamide showed activity dependent on solvent choice (DMSO vs. saline) .
- Structural Confirmation: Re-evaluate stereochemistry and tautomeric forms using X-ray or computational modeling to rule out misassignment .
Advanced: What computational strategies predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., GPCRs or enzymes). For analogs like goxalapladib, docking studies revealed critical hydrogen bonds with the acetyl group .
- MD Simulations: Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations in GROMACS).
- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. acetyl groups) with activity using descriptors like logP or polar surface area .
Basic: How can researchers ensure purity and stability during the synthesis of this compound?
Methodological Answer:
- Chromatographic Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for intermediates.
- Stability Testing: Store the compound at -20°C in anhydrous conditions to prevent hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Spectroscopic Tracking: FT-IR confirms absence of hydroxyl or amine impurities (e.g., peaks >3300 cm⁻1) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particulates .
- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .
Advanced: How do structural modifications to the acetamide group influence the bioactivity of this compound?
Methodological Answer:
- Electron-Withdrawing Groups: Substituting the acetyl group with trifluoromethyl (e.g., goxalapladib) enhances metabolic stability but may reduce solubility .
- Hydrogen Bonding: Introducing hydroxyl or methoxy groups (e.g., N-[2-(3-Hydroxy-4-methoxy-phenyl)-ethyl]-acetamide) improves target affinity via H-bond donor/acceptor interactions .
- Steric Effects: Bulky substituents on the phenethyl chain can hinder receptor binding, as seen in SAR studies of piperazine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
